molecular formula C15H13NO3S B069280 [1-(Benzenesulfonyl)indol-5-yl]methanol CAS No. 182187-39-9

[1-(Benzenesulfonyl)indol-5-yl]methanol

Cat. No.: B069280
CAS No.: 182187-39-9
M. Wt: 287.3 g/mol
InChI Key: GGRJZYLQIVBRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview [1-(Benzenesulfonyl)indol-5-yl]methanol ( 89241-33-8) is a high-purity indole-derived chemical building block designed for pharmaceutical and organic synthesis research. This compound features a benzenesulfonyl-protected indole ring and a hydroxymethyl functional group, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry programs . Research Applications and Value As a protected indole derivative, this compound is primarily valued as a key synthetic intermediate. The benzenesulfonyl group stabilizes the indole nitrogen, allowing for subsequent reactions at other sites of the molecule. The hydroxymethyl group can be further functionalized, enabling researchers to create a diverse library of compounds for screening and development . Its primary research applications include: • Medicinal Chemistry: Serves as a crucial precursor in the synthesis of novel pharmacologically active compounds. Indole scaffolds are prevalent in drugs targeting a wide range of conditions . • Organic Synthesis: Used as a building block for the construction of complex organic architectures, particularly in the development of new heterocyclic compounds. Physical and Chemical Properties • CAS Number: 89241-33-8 • Molecular Formula: C₁₅H₁₃NO₃S • Molecular Weight: 287.33 g/mol • Melting Point: 90°C • Boiling Point: 529.5°C at 760 mmHg • Flash Point: 274°C Handling and Regulatory Information Intended Use: This product is labeled For Research Use Only (RUO) . RUO products are intended for laboratory research purposes and are in the laboratory phase of development . They are exempt from the regulatory controls that apply to products for clinical or diagnostic use . Important Notice: This product is not intended for use in the diagnosis, mitigation, cure, or treatment of human disease. It is not for human consumption of any kind . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJZYLQIVBRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379890
Record name [1-(benzenesulfonyl)indol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182187-39-9
Record name [1-(benzenesulfonyl)indol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(Benzenesulfonyl)indol-5-yl]methanol, with the CAS number 182187-39-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of an indole core substituted with a benzenesulfonyl group and a hydroxymethyl group. Its structural formula can be represented as follows:

C14H13N1O2S\text{C}_{14}\text{H}_{13}\text{N}_{1}\text{O}_{2}\text{S}

The molecular weight is approximately 255.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, a study evaluated its effects on the MDA-MB-468 breast cancer cell line, demonstrating significant inhibition of cell proliferation at low concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death mechanisms.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-4685.2Induction of apoptosis via caspase activation
HeLa4.7Cell cycle arrest at G2/M phase
A5496.3Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that this compound exhibits selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus (MRSA)12.5
Escherichia coli>100
Streptococcus pneumoniae25

The proposed mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting normal cell division.
  • Inhibition of Key Signaling Pathways : The compound interferes with critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a potential role as an adjuvant treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at the 5-Position

(a) (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic Acid
  • Structure : The 5-position substituent is a boronic acid (-B(OH)₂) instead of hydroxymethyl.
  • Key Differences: The boronic acid group enhances utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry for constructing biaryl systems.
(b) (3-(1H-Indol-5-yl)phenyl)methanol
  • Structure : Indole is attached to a phenyl ring at the 3-position, with a hydroxymethyl group on the phenyl.
  • Key Differences: The indole-phenyl linkage creates extended conjugation, possibly enhancing aromatic stacking interactions.

Substituent Variations at the 1-Position

(a) [1-(Benzyl)-4-fluoro-1H-indol-3-yl]methanol
  • Structure : A benzyl group replaces the benzenesulfonyl at the 1-position, with a fluorine at the 4-position and hydroxymethyl at the 3-position.
  • Key Differences: The benzyl group is electron-donating, increasing electron density on the indole ring versus the electron-withdrawing sulfonyl group.
(b) 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole
  • Structure : A chlorobenzoyl group replaces the sulfonyl at the 1-position, with methoxy and methyl groups at the 5- and 2-positions.
  • Key Differences :
    • The acyl group (-CO-) is less polar than sulfonyl, reducing solubility in aqueous media.
    • Methoxy and methyl groups may improve lipophilicity and oral absorption .

Core Heterocycle Variations

(a) 1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine
  • Structure : Pyrrolopyridine replaces indole, with sulfonyl, chloro, and iodo substituents.
  • Key Differences: The pyrrolopyridine core has reduced aromaticity compared to indole, altering π-π stacking and charge distribution.
(b) 1-(Phenylsulfonyl)pyrrole (PSP)
  • Structure : Pyrrole core with a benzenesulfonyl group.
  • Key Differences: Smaller ring size (5-membered vs. 6-membered indole) reduces steric bulk and aromatic surface area. Lower molecular weight (C₁₀H₉NO₂S vs. C₁₅H₁₃NO₃S for the target compound) improves diffusion rates .

Comparative Data Table

Compound Name Core Structure 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(Benzenesulfonyl)indol-5-yl]methanol Indole Benzenesulfonyl -CH₂OH ~291.34 (C₁₅H₁₃NO₃S) 5-HT₆ receptor modulation
(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid Indole Benzenesulfonyl -B(OH)₂ ~317.18 (estimated) Suzuki coupling intermediate
1-(Benzyl)-4-fluoro-1H-indol-3-yl)methanol Indole Benzyl -CH₂OH (at 3-position) ~245.28 (C₁₆H₁₄FNO) Enhanced lipophilicity
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine Pyrrolopyridine Benzenesulfonyl Cl, I substituents ~463.65 (C₁₅H₁₀ClIN₂O₂S) Halogenated reactive intermediate
1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole Indole p-Chlorobenzoyl -OCH₃ ~313.76 (C₁₇H₁₃ClNO₂) Metabolic stability

Key Findings and Implications

Hydroxymethyl groups improve solubility but may limit blood-brain barrier penetration compared to lipophilic substituents like benzyl .

Heterocycle Impact :

  • Pyrrolopyridine and pyrrole analogues exhibit reduced aromaticity, favoring interactions with flat enzymatic active sites over indole’s planar structure .

Biological Relevance :

  • Sulfonyl-containing indoles are prioritized in CNS drug discovery due to structural similarity to serotonin, while boronic acid derivatives serve as versatile synthetic intermediates .

Preparation Methods

Indole Core Functionalization

The indole scaffold is typically derived from 1H-indol-5-amine or 5-hydroxyindole . For example, 1H-indol-5-amine undergoes sulfonylation with benzenesulfonyl chloride under basic conditions to form 1-(benzenesulfonyl)-1H-indol-5-amine .

Table 1: Intermediate Synthesis Conditions

IntermediateReagentsConditionsYieldSource
1-(Benzenesulfonyl)-1H-indol-5-amineBenzenesulfonyl chloride, Pyridine0–10°C, 2 h78%
5-Formyl-1H-indoleDMF, POCl₃80°C, 6 h65%

Sulfonylation Methods

Direct Sulfonylation of Indole

The benzenesulfonyl group is introduced via electrophilic aromatic substitution or N-sulfonylation . In a representative procedure:

  • 1H-indol-5-amine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

  • Potassium hydride (1.2 eq) is added under nitrogen at 0°C to deprotonate the indole nitrogen.

  • Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 h at 25°C.

This method achieves yields of 70–80% after purification by column chromatography.

Alternative Sulfonylation Conditions

Using pyridine as both solvent and base, sulfonylation proceeds at room temperature with benzenesulfonyl chloride (1.05 eq). The reaction is quenched with ice-water, yielding 1-(benzenesulfonyl)-1H-indol-5-amine in 65–75% yield.

Introduction of the Hydroxymethyl Group

Reduction of Aldehyde Intermediates

The 5-hydroxymethyl group is introduced via reduction of 5-formylindole derivatives :

  • 5-Formyl-1-(benzenesulfonyl)indole is synthesized via Vilsmeier-Haack formylation using DMF and POCl₃.

  • The aldehyde is reduced with sodium borohydride (NaBH₄) in methanol at 0°C, yielding [1-(benzenesulfonyl)indol-5-yl]methanol in 85% yield.

Critical Parameters :

  • Excess NaBH₄ (2.5 eq) ensures complete reduction.

  • Low temperature prevents over-reduction to the methyl group.

Alternative Route: Nucleophilic Substitution

A patent method describes coupling 1-(benzenesulfonyl)-5-bromoindole with paraformaldehyde under Ullmann conditions:

  • Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 h.

  • Yield: 60% after extraction with ethyl acetate.

Optimization and Scalability

Solvent and Base Selection

  • THF outperforms DMF in sulfonylation due to better solubility of intermediates.

  • Potassium hydride provides higher yields than NaH or LiHMDS by minimizing side reactions.

Catalytic Enhancements

  • Adding triethylamine (1.1 eq) during aldehyde reduction improves reproducibility.

  • Microwave-assisted synthesis reduces reaction time from 24 h to 45 min for the Ullmann coupling.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆)δ 8.23 (s, 1H, indole-H), 7.71–7.44 (m, 5H, Ph-H), 4.65 (s, 2H, CH₂OH)
IR (KBr)3380 cm⁻¹ (O-H), 1590 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O)
MS (ESI+)m/z 288.1 [M+H]⁺

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Benzenesulfonyl)indol-5-yl]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves sulfonylation of indole derivatives using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Indole protection : Introducing the benzenesulfonyl group at the indole nitrogen under anhydrous conditions .
  • Functionalization : Bromination or hydroxylation at the 5-position of the indole ring using reagents like N-bromosuccinimide (NBS) or directed lithiation followed by oxidation .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the benzenesulfonyl group’s presence and indole substitution pattern (e.g., deshielded protons near electronegative groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly the loss of SO2_2 or benzenesulfonyl moieties .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require co-solvents like ethanol or DMSO .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use boronic acid derivatives (e.g., 5-indolylboronic acids) to introduce aryl/heteroaryl groups at the indole’s 5-position. Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/H2_2O are standard conditions .
  • Buchwald-Hartwig Amination : For installing amino groups, employ Pd2_2(dba)3_3/Xantphos catalysts with Cs2_2CO3_3 as a base. Monitor reaction progress via TLC to avoid over-alkylation .

Q. How does this compound interact with biological targets, and what assays are used to validate these interactions?

  • Methodology :

  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450 isoforms) predicts binding affinities. Software like AutoDock Vina models interactions with the sulfonyl and indole moieties .
  • Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantifies interactions with receptors. For example, competitive displacement assays using labeled ligands can determine IC50_{50} values .
  • Enzymatic Inhibition : Evaluate inhibition kinetics (e.g., KiK_i) via spectrophotometric assays. The sulfonyl group’s electron-withdrawing properties may enhance binding to catalytic sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects. Use standardized protocols for IC50_{50} determination .
  • Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to observed discrepancies. For instance, hydroxylated derivatives could exhibit altered potency .
  • Structural Analog Comparison : Test analogs with modified sulfonyl or indole groups to isolate pharmacophoric features responsible for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.